molecular formula C9H8BrFO2 B12845578 2-(Bromomethyl)-3-fluorophenylacetic acid

2-(Bromomethyl)-3-fluorophenylacetic acid

Cat. No.: B12845578
M. Wt: 247.06 g/mol
InChI Key: ICWUKZQCVSHCGC-UHFFFAOYSA-N
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Description

Overview of Fluorine and Bromine in Contemporary Organic Synthesis and Chemical Sciences

The introduction of halogen atoms into organic molecules is a powerful strategy for modulating their physical, chemical, and biological properties. Fluorine and bromine, in particular, offer unique and often complementary advantages in the design of new materials and therapeutic agents.

Fluorine stands out due to its extreme electronegativity, small atomic size (similar to hydrogen), and the high strength of the carbon-fluorine (C-F) bond. unimi.it The substitution of hydrogen with fluorine can profoundly alter a molecule's characteristics. uni.lu In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. manac-inc.co.jp Its presence can also increase a molecule's lipophilicity and binding affinity to target proteins. uni.lumanac-inc.co.jp Consequently, organofluorine compounds are prevalent in pharmaceuticals and agrochemicals. unimi.itmanac-inc.co.jp The unique effects of fluorine can also lead to new reactivities that are not observed in their non-fluorinated counterparts, thus opening avenues for novel synthetic methods. rsc.org

Bromine is a versatile element in organic synthesis, primarily valued for its role as a reactive handle and a good leaving group. wikipedia.orgpatsnap.com Bromination is a fundamental transformation that provides a gateway to a wide array of subsequent reactions, including cross-coupling, nucleophilic substitution, and the formation of organometallic reagents. patsnap.com The carbon-bromine (C-Br) bond is weaker than the C-F bond, making it more susceptible to cleavage and thus an ideal site for introducing further molecular complexity. wikipedia.org Bromo-organic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. wikipedia.org Due to the hazardous nature of molecular bromine, significant research has focused on developing safer and more selective brominating agents. rsc.orgwikipedia.org

The contrasting properties of fluorine and bromine—one enhancing stability and modulating electronic properties, the other providing a key point for synthetic elaboration—make their combined presence in a single molecule particularly valuable for creating complex and highly functionalized structures.

Significance of Phenylacetic Acid Scaffolds as Versatile Chemical Building Blocks

The phenylacetic acid motif, consisting of a phenyl ring attached to a carboxylic acid group via a methylene (B1212753) spacer, is a privileged scaffold in chemistry. google.com It is found in naturally occurring substances, such as the plant hormone auxin, and serves as a core structure in numerous commercially important compounds. nih.gov

In the pharmaceutical industry, phenylacetic acid derivatives are indispensable. A prominent example is diclofenac, a widely used non-steroidal anti-inflammatory drug. The scaffold is also a precursor in the production of penicillin G. nih.gov The sodium salt of phenylacetic acid is used therapeutically to treat urea (B33335) cycle disorders by helping to eliminate excess ammonia (B1221849) from the body. nih.gov

The value of the phenylacetic acid scaffold lies in its synthetic accessibility and the reactivity of its two key components: the aromatic ring and the carboxylic acid group.

The aromatic ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. wikipedia.org

The carboxylic acid group is a versatile functional handle that can be converted into esters, amides, and other derivatives. It can also direct reactions to the α-carbon position. unimi.itchemicalbook.com

The combination of these features makes phenylacetic acids ideal starting materials for constructing libraries of diverse molecules for drug discovery and material science applications. google.com Their derivatives have been evaluated for a wide range of biological activities, highlighting their importance as foundational structures in medicinal chemistry.

Rationale for Investigating 2-(Bromomethyl)-3-fluorophenylacetic Acid: Unique Synthetic Utility and Functional Group Reactivity Profile

This compound (CAS No. 1936000-56-4) is a trifunctional chemical building block that combines the key features of its parent scaffolds in a unique arrangement. bldpharm.com While specific, in-depth research publications focusing solely on this molecule are limited, its synthetic potential can be inferred from the well-established reactivity of its constituent parts. The rationale for its investigation stems from the strategic placement of three distinct functional groups, each offering a specific site for chemical modification.

Key Molecular Features and Reactivity Profile:

Functional GroupPositionExpected Reactivity / Synthetic Utility
Carboxylic Acid Acetic acid side chainCan be converted to esters, amides, or acid chlorides. Allows for coupling with alcohols, amines, and other nucleophiles to build larger, more complex molecules.
Bromomethyl Group Position 2 (ortho)A highly reactive benzylic bromide. Acts as an excellent electrophile for SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides), enabling chain extension or cyclization. manac-inc.co.jpsigmaaldrich.com
Fluorine Atom Position 3 (meta)Modifies the electronic properties of the phenyl ring through its strong electron-withdrawing inductive effect. Enhances metabolic stability and can influence the acidity (pKa) of the carboxylic acid group. uni.lursc.org

The unique substitution pattern of this compound offers significant synthetic advantages:

Orthogonal Reactivity : The molecule possesses two primary sites for nucleophilic attack (the bromomethyl group) and electrophilic activation (the carboxylic acid group). These distinct reactivities can be addressed selectively under different reaction conditions, allowing for a stepwise and controlled synthesis of complex target structures. For instance, the bromomethyl group can react with a nucleophile while the carboxylic acid is protected, and vice versa.

Intramolecular Cyclization Potential : The ortho-relationship between the bromomethyl and the phenylacetic acid side chain makes this compound an ideal precursor for synthesizing fused heterocyclic systems. Following reaction at the carboxylic acid (e.g., to form an amide), the proximate and reactive bromomethyl group can be used to effect an intramolecular cyclization, leading to the formation of lactams and other important heterocyclic cores.

Medicinal Chemistry Applications : Phenylacetic acid derivatives containing a reactive "warhead" like a benzylic bromide are valuable in drug discovery. The scaffold itself is a known pharmacophore, the fluorine atom can improve drug-like properties, and the bromomethyl group can be used to attach the molecule to other fragments or to form covalent bonds with biological targets. The synthesis of loxoprofen, an anti-inflammatory drug, relies on a related compound, 2-(4-bromomethyl)phenyl propionic acid, highlighting the importance of this structural motif. patsnap.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[2-(bromomethyl)-3-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-6(4-9(12)13)2-1-3-8(7)11/h1-3H,4-5H2,(H,12,13)

InChI Key

ICWUKZQCVSHCGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)CC(=O)O

Origin of Product

United States

Mechanistic Organic Chemistry and Chemical Transformations of 2 Bromomethyl 3 Fluorophenylacetic Acid

Reactivity of the Benzylic Bromide Moiety

The bromomethyl group attached to the phenyl ring is a benzylic halide. The reactivity of this moiety is significantly influenced by the adjacent aromatic ring, which can stabilize intermediates formed during reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic bromide in 2-(Bromomethyl)-3-fluorophenylacetic acid is a primary halide, which typically favors the SN2 (Substitution Nucleophilic Bimolecular) pathway. However, the benzylic position's ability to stabilize a carbocation through resonance also allows for a potential SN1 (Substitution Nucleophilic Unimolecular) mechanism. The operative pathway is largely dependent on the reaction conditions.

The SN2 mechanism is a one-step, concerted process where a strong nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. khanacademy.org This pathway is favored by strong, typically anionic nucleophiles (e.g., OH⁻, RO⁻, CN⁻) and polar aprotic solvents (e.g., acetone, DMSO). khanacademy.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. researchgate.net For this compound, a primary halide, the relatively low steric hindrance at the benzylic carbon makes it susceptible to backside attack by a nucleophile, a key feature of the SN2 reaction. khanacademy.org

The SN1 mechanism , in contrast, is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. rsc.org This intermediate is then rapidly attacked by a nucleophile. rsc.org Benzylic carbocations are stabilized by resonance, with the positive charge delocalized into the adjacent π-system of the benzene (B151609) ring. masterorganicchemistry.com This stabilization makes the SN1 pathway more accessible for benzylic halides compared to simple primary alkyl halides. libretexts.org SN1 reactions are favored by weak nucleophiles and polar protic solvents (like water or alcohols), which can solvate both the leaving group and the carbocation intermediate. researchgate.netrsc.org

The choice between SN1 and SN2 pathways for this compound can thus be controlled by the selection of the nucleophile and solvent, as summarized in the table below.

FeatureSN1 PathwaySN2 Pathway
Substrate Tertiary > Secondary > Primary (Benzylic/Allylic)Methyl > Primary > Secondary
Mechanism Two steps (Carbocation intermediate)One step (Concerted)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, CN⁻, N₃⁻)
Solvent Polar Protic (e.g., Water, Alcohols)Polar Aprotic (e.g., Acetone, DMF, DMSO)
Stereochemistry RacemizationInversion of configuration

Applications in C-C Bond Formation via Carbon Nucleophiles

The electrophilic nature of the benzylic carbon in this compound makes it an excellent substrate for forming new carbon-carbon bonds. This is a fundamental transformation in organic synthesis for building more complex molecular skeletons. A variety of carbon-based nucleophiles can be employed for this purpose.

Common carbon nucleophiles used in these reactions include:

Cyanide ions (CN⁻): Reaction with sodium or potassium cyanide provides a straightforward method to introduce a nitrile group, extending the carbon chain by one atom.

Enolates: These are formed by deprotonating the α-carbon of a carbonyl compound (like an ester or ketone). The resulting enolate can act as a carbon nucleophile, attacking the benzylic bromide to form a new C-C bond. For instance, reacting this compound with diethyl malonate in the presence of a base would yield a substituted malonic ester. chadsprep.com

Organometallic Reagents: While strong organometallics like Grignard or organolithium reagents are too basic and can react with the carboxylic acid proton, softer organometallic reagents like organocuprates (Gilman reagents) can be effective for coupling with the benzylic bromide.

These C-C bond-forming reactions are crucial for the synthesis of various pharmaceutical and materials science intermediates.

Role in Elimination Reactions and Olefin Formation

Elimination reactions, which form alkenes (olefins), are often in competition with nucleophilic substitution reactions. researchgate.net There are two primary elimination mechanisms: E1 and E2. The E2 reaction is a concerted process requiring a strong base to remove a proton from a carbon adjacent (beta) to the leaving group. libretexts.org The E1 reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. researchgate.netlibretexts.org

For this compound, elimination is generally not a major reaction pathway. An elimination reaction would require the removal of a proton from an adjacent carbon. The only adjacent carbon is part of the aromatic ring. Removing an aromatic proton and forming an exocyclic double bond would disrupt the stable aromatic system, making this process energetically unfavorable. Therefore, under most conditions, nucleophilic substitution reactions will be the predominant pathway over elimination.

Radical Reactions Involving the Bromomethyl Group

The C-Br bond in the benzylic position can undergo homolytic cleavage, where the bond breaks to give each atom one electron, forming a radical. chemistrysteps.comlibretexts.org This process is typically initiated by heat or ultraviolet (UV) light. masterorganicchemistry.com The resulting benzylic radical is particularly stable due to resonance delocalization of the unpaired electron into the phenyl ring. masterorganicchemistry.comlibretexts.orglibretexts.org This inherent stability makes the benzylic position highly susceptible to radical reactions. masterorganicchemistry.comlibretexts.org

A key reaction involving this principle is free-radical bromination, often using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (like AIBN or peroxide) or light. libretexts.orgchadsprep.com While this compound already possesses a bromine at the benzylic position, this reactivity principle is fundamental to its synthesis from the corresponding toluene (B28343) derivative (2-methyl-3-fluorophenylacetic acid). The mechanism proceeds via a radical chain reaction:

Initiation: Light or heat causes the homolytic cleavage of a weak bond in an initiator to form radicals. In the case of NBS, trace HBr reacts to form a low concentration of Br₂, which is then cleaved by light into two bromine radicals (Br•). libretexts.orglibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon to form the resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a Br₂ molecule to form the product, this compound, and a new bromine radical, which continues the chain. libretexts.orgmasterorganicchemistry.com

Termination: The reaction is terminated when two radicals combine.

The homolytic bond dissociation energy (BDE) for a benzylic C-H bond is significantly lower than for other sp³ C-H bonds, facilitating the initial hydrogen abstraction step. masterorganicchemistry.com The C-Br bond itself can also be cleaved homolytically under certain conditions, for instance, in the presence of radical initiators or certain metals, leading to coupling or reduction products.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional handle that allows for a variety of derivatization reactions, primarily through reactions at the carbonyl carbon.

Esterification and Amidation Reactions for Derivatization

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid) to form an ester. This reaction is an equilibrium process and can be driven to completion by removing the water formed. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol to give the ester. Derivatization of carboxylic acids to their corresponding esters is common in organic synthesis and analysis. libretexts.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct reaction of a carboxylic acid and an amine is possible at high temperatures but is often inefficient. More commonly, the carboxylic acid is first "activated" by converting it into a better electrophile. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. These methods are widely used in peptide synthesis and for creating other amide-containing molecules.

Reduction Pathways to Aldehyde and Alcohol Derivatives

The selective reduction of this compound offers pathways to valuable aldehyde and alcohol derivatives, which are key intermediates in organic synthesis. The reactivity of the carboxylic acid and the benzylic bromide can be targeted by specific reducing agents and reaction conditions.

The reduction of the carboxylic acid moiety to a primary alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These hydrides readily reduce carboxylic acids to alcohols. However, these reagents will also reduce the benzylic bromide, potentially leading to the hydrodebromination product, 3-fluoro-2-methylphenylacetic acid, or the corresponding alcohol.

To selectively reduce the carboxylic acid to an aldehyde, milder and more controlled methods are necessary. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a less reactive hydride source like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or diisobutylaluminum hydride (DIBAL-H).

Alternatively, the benzylic bromide can be selectively reduced to a methyl group using reagents like tributyltin hydride (Bu₃SnH) via a radical mechanism or through catalytic hydrogenation, although the latter may also affect the aromatic ring under harsh conditions. A summary of potential reduction outcomes is presented in Table 1.

Table 1: Potential Reduction Products of this compound

Starting Material Reagent Potential Product(s) Functional Group Transformed
This compound LiAlH₄ 2-(Hydroxymethyl)-3-fluorophenylethanol Carboxylic acid and Benzylic bromide
This compound BH₃•THF 2-(Hydroxymethyl)-3-fluorophenylethanol Carboxylic acid and Benzylic bromide
This compound 1. SOCl₂ 2. LiAl(OtBu)₃ 2-(Bromomethyl)-3-fluorophenylacetaldehyde Carboxylic acid
This compound Bu₃SnH, AIBN 3-Fluoro-2-methylphenylacetic acid Benzylic bromide

Decarboxylation Processes and Their Implications

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, from this compound can be a significant transformation. Phenylacetic acids can undergo decarboxylation under certain conditions, often requiring a catalyst or specific reagents. For instance, oxidative decarboxylation can be achieved using various metal catalysts or hypervalent iodine reagents, which would lead to the formation of 2-(bromomethyl)-3-fluorotoluene. organic-chemistry.org

The ease of decarboxylation can be influenced by the stability of the carbanion intermediate formed upon CO₂ loss. In the case of this compound, the resulting benzylic carbanion would be stabilized by the adjacent aromatic ring. The reaction can have important implications for synthetic strategies, providing a route to toluene derivatives from phenylacetic acids. A simple and efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag₂CO₃ and AcOH in DMSO. organic-chemistry.org

Influence of Fluorine on Aromatic Ring Reactivity and Electronic Properties

The fluorine atom at the 3-position of the phenyl ring exerts a profound influence on the molecule's electronic properties and reactivity, primarily through a combination of inductive and resonance effects.

Inductive and Resonance Effects on Electrophilic and Nucleophilic Aromatic Substitutions

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. vaia.comcsbsju.edu This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. vaia.comcsbsju.edu Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will be slower compared to benzene.

Despite its strong -I effect, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). csbsju.edu This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In this compound, the positions ortho (C2 and C4) and para (C6) to the fluorine are activated by resonance. However, the C2 position is already substituted. Therefore, electrophilic attack would be directed primarily to the C4 and C6 positions. The strong inductive effect of fluorine generally outweighs its resonance effect, making it a deactivating but ortho, para-directing substituent. vaia.com

For nucleophilic aromatic substitution (SNAAr), the strong electron-withdrawing nature of fluorine can activate the ring towards attack by nucleophiles, particularly when there is a good leaving group ortho or para to it.

Stereoelectronic Control in Organic Transformations

Stereoelectronic effects, which involve the influence of orbital overlap on molecular conformation and reactivity, are particularly significant in organofluorine compounds. researchgate.netwikipedia.org The presence of the fluorine atom in this compound can dictate the preferred conformations of the molecule and influence the stereochemical outcome of reactions. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing both a nucleophilic carboxylic acid (or its conjugate base, carboxylate) and an electrophilic benzylic bromide, creates the potential for intramolecular cyclization.

Under basic conditions, the deprotonated carboxylate can act as an intramolecular nucleophile, attacking the benzylic carbon and displacing the bromide ion. This would result in the formation of a five-membered lactone, specifically 3-fluoro-1-isochromanone. The feasibility of this reaction depends on the relative rates of intramolecular cyclization versus intermolecular reactions. The formation of five- and six-membered rings through intramolecular reactions is generally kinetically and thermodynamically favored. A similar intramolecular cyclization occurs in delta-hydroxy acids to form delta-lactones. youtube.com

Rearrangement pathways for this specific molecule are less common under typical conditions but could be induced under specific circumstances, such as in the presence of strong Lewis acids or under photolytic conditions, potentially leading to skeletal rearrangements of the phenylacetic acid framework.

Table 2: Summary of Potential Transformations

Reaction Type Reagents/Conditions Product Type
Reduction Strong hydrides (e.g., LiAlH₄) Diol
Reduction Controlled reduction Aldehyde
Decarboxylation Heat, catalysts Toluene derivative
Intramolecular Cyclization Base Lactone

Applications of 2 Bromomethyl 3 Fluorophenylacetic Acid As a Key Synthetic Building Block

Precursor for the Synthesis of Complex Polycyclic and Heterocyclic Architectures

The structure of 2-(Bromomethyl)-3-fluorophenylacetic acid contains two key reactive sites—the electrophilic benzylic bromide and the nucleophilic/electrophilic carboxylic acid—that enable its use in intramolecular and intermolecular cyclization reactions to form complex ring systems. The bromomethyl group is an excellent handle for alkylation of various nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

This reactivity is fundamental to the construction of heterocyclic compounds. For instance, reaction with a primary amine could initiate a sequence of N-alkylation followed by amide bond formation (lactamization) to yield a benzolactam structure, a core motif in many biologically active molecules. Similarly, intramolecular O-alkylation of the carboxylic acid group can produce a seven-membered lactone ring. These foundational reactions allow chemists to assemble diverse and complex molecular scaffolds. While specific examples for this exact compound are not detailed in available literature, the synthetic utility of related phenylacetic acid derivatives in forming fused ring systems is a well-established principle in organic synthesis.

Table 1: Potential Cyclization Reactions Using this compound

Reactant TypeIntermediate StepFinal Ring SystemPotential Scaffold
Primary AmineIntermolecular N-alkylation followed by intramolecular amidationLactamDihydroisoquinolinone derivative
Ammonia (B1221849)Intramolecular N-alkylation (after conversion of acid to amide)LactamFused bicyclic lactam
HydrazineReaction with the carboxylic acid followed by N-alkylationFused PyridazinoneBenzopyridazinone derivative
ThioamideS-alkylation followed by cyclizationThiazine derivativeBenzothiazine-based heterocycle

Utility in the Diversification of Arylacetic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the efficacy and properties of drug candidates. mdpi.com Arylacetic acid derivatives are a prominent scaffold in pharmaceuticals, and this compound serves as an ideal starting point for creating a library of analogs for SAR studies. researchgate.net

The three main components of the molecule can be systematically modified:

The Carboxylic Acid: This group can be converted into a wide range of esters, amides, or other bioisosteres to probe interactions with biological targets and to modify solubility and cell permeability.

The Bromomethyl Group: The bromine atom is an excellent leaving group, allowing for substitution with various nucleophiles to introduce different functional groups. This allows researchers to explore the steric and electronic requirements of a target's binding pocket.

The Fluorinated Phenyl Ring: The fluorine atom itself is a critical substituent. Its high electronegativity and small size can alter the acidity of the carboxylic acid, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. mdpi.com The bromine and fluorine on the ring in related compounds are known to be important for modulating biological activity. mdpi.com

By systematically altering these positions, chemists can fine-tune the molecule's properties to achieve desired biological activity, a fundamental practice in drug discovery. researchgate.netnih.gov

Table 2: Exemplary Modifications for a Structure-Activity Relationship (SAR) Study

Modification SiteDerivative TypeRationale for SAR
Carboxylic AcidMethyl Ester, Ethyl EsterStudy impact of lipophilicity on cell penetration.
Carboxylic AcidPrimary, Secondary, Tertiary AmidesIntroduce hydrogen bond donors/acceptors; alter solubility.
Bromomethyl GroupSubstitution with -OH, -OCH₃, -CNExplore effects of polar and non-polar substituents.
Bromomethyl GroupSubstitution with azido (B1232118) (-N₃), followed by reduction to -NH₂Introduce a basic center to probe for ionic interactions.
Bromomethyl GroupSubstitution with various aryl or heteroaryl thiolsInvestigate the impact of extended aromatic systems.

Role in the Preparation of Fluorine-Containing Organic Molecules for Advanced Materials Research

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, making them highly valuable for applications in materials science. sigmaaldrich.com Fluorinated compounds often exhibit enhanced thermal stability, unique electronic characteristics, and modified intermolecular interactions compared to their non-fluorinated counterparts. tcichemicals.comsolvay.com

As a fluorinated building block, this compound is a potential precursor for specialized polymers, liquid crystals, and materials for organic electronics. The phenylacetic acid moiety can be incorporated into polyester (B1180765) or polyamide backbones through polymerization reactions. The fluorine atom attached to the aromatic ring can enhance the performance of these materials by:

Modulating Electronic Properties: The electron-withdrawing nature of fluorine can influence the energy levels of molecular orbitals, a key parameter in the design of organic semiconductors and light-emitting diodes (OLEDs).

Tuning Intermolecular Forces: Fluorine can participate in unique non-covalent interactions and alter the phase behavior of liquid crystals or the packing of molecules in thin films.

The synthesis of advanced materials often relies on building blocks with precisely placed functional groups, and this compound offers a combination of a polymerizable handle (carboxylic acid) and a performance-enhancing element (fluorine). nih.gov

Synthesis of Chemically Labeled Probes and Analogs for Mechanistic Investigations

Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. This compound is a suitable scaffold for the synthesis of such probes due to its reactive bromomethyl group. This group allows for the straightforward attachment of various tags without significantly altering the core structure of a parent bioactive molecule derived from the scaffold.

Potential applications include:

Fluorescent Labeling: The bromomethyl group can react with fluorescent dyes containing nucleophilic handles (e.g., amines or thiols), allowing researchers to visualize the localization of the molecule within cells using microscopy.

Affinity-Based Probes: A tag such as biotin (B1667282) can be attached via the bromomethyl position. The resulting biotinylated probe can be used in pull-down assays to identify the protein targets of the parent molecule.

Radiolabeling: While not directly involving the bromomethyl group, the carboxylic acid moiety is a convenient site for introducing isotopic labels like ¹³C or ¹⁴C during the synthesis. These radiolabeled analogs are invaluable for quantitative studies of absorption, distribution, metabolism, and excretion (ADME) in drug development.

The ability to easily append a variety of functional tags makes this building block a strategic choice for creating customized chemical tools to investigate complex biological systems.

Computational and Theoretical Investigations on 2 Bromomethyl 3 Fluorophenylacetic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the molecular and electronic structure of 2-(bromomethyl)-3-fluorophenylacetic acid.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict key structural parameters. These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The presence of a bromine atom, a fluorine atom, and a carboxylic acid group on the phenyl ring, along with the bromomethyl group, introduces significant electronic and steric effects that influence the geometry. The fluorine atom at the 3-position and the bromomethyl group at the 2-position create a sterically crowded environment. This steric hindrance can lead to out-of-plane arrangements of the substituents to minimize repulsion. For instance, the carboxylic acid group may twist relative to the plane of the benzene (B151609) ring. The nonplanarity in similar substituted benzoic acids has been attributed to steric repulsion between ortho substituents and adjacent groups. uky.edu

Below is an illustrative data table of expected optimized geometric parameters for this compound, based on DFT calculations of related substituted phenylacetic acids.

ParameterPredicted Value
C-C (ring) bond length~1.39 Å
C-F bond length~1.35 Å
C-Br (benzylic) bond length~1.94 Å
C-C (acetic acid) bond length~1.51 Å
C=O bond length~1.21 Å
C-O-H bond angle~109°
Phenyl-CH2-COOH dihedral angleVariable, due to rotation

Note: These values are illustrative and based on general data for similar organic molecules. Actual calculated values may vary.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, influenced by the electron-donating character (through resonance) of the halogen substituents. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the bromomethyl group, which are electron-withdrawing. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

The presence of both electron-donating and electron-withdrawing groups complicates the electronic landscape. The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect, while also having a resonance-donating effect. The bromomethyl group is primarily electron-withdrawing. This complex interplay of electronic effects will dictate the sites most susceptible to electrophilic or nucleophilic attack. Theoretical analysis of electrophilic aromatic bromination in substituted benzenes shows that substituents strongly influence the regioselectivity of reactions. nih.gov

An illustrative table of FMO properties is provided below:

PropertyPredicted Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.5 eV

Note: These are estimated values based on typical ranges for similar aromatic compounds. Specific calculations would be needed for precise energies.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.

A potential energy surface (PES) is a conceptual and mathematical landscape that connects the geometry of a set of atoms with their energy. By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. For example, in a reaction such as the benzylic bromination or oxidation of the acetic acid side chain, computational methods can model the reactants, transition states, intermediates, and products.

Constructing a reliable PES is a critical step in studying chemical dynamics. nih.govkaist.ac.kr For complex molecules, this can be computationally intensive but provides unparalleled insight into the reaction mechanism. Studies on the oxidation of similar compounds, like (phenylthio)acetic acids, have utilized computational methods to support proposed mechanisms involving specific intermediates. researchgate.net

The substituents on the phenyl ring of this compound play a crucial role in directing the selectivity of its reactions.

Regioselectivity: In electrophilic aromatic substitution reactions, the fluorine and bromomethyl groups will direct incoming electrophiles to specific positions on the ring. The activating/deactivating and directing effects of these groups can be quantified through computational analysis of the stability of the intermediate arenium ions. nih.gov The fluorine atom is an ortho-, para-director, while the bromomethyl group is a deactivating meta-director (due to its electron-withdrawing nature). The interplay between these directing effects would determine the final product distribution.

Chemoselectivity: The molecule possesses several reactive sites: the aromatic ring, the carboxylic acid group, and the benzylic C-Br bond. Computational modeling can predict which of these sites is most likely to react under specific conditions. For example, under radical conditions, the benzylic C-H bond (before bromination) is a likely site of reaction due to the stability of the resulting benzylic radical. masterorganicchemistry.com

Stereoselectivity: While the parent molecule is not chiral, reactions at the benzylic carbon could potentially create a stereocenter. Computational models can be used to predict the energy differences between diastereomeric transition states, thus forecasting the stereochemical outcome of such reactions.

Conformational Analysis and Dynamics Simulations (as related to intrinsic molecular behavior)

The flexibility of the acetic acid and bromomethyl side chains allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers to rotation between them.

The rotation around the C-C single bond connecting the phenyl ring to the acetic acid side chain is a key conformational feature. The steric hindrance imposed by the ortho-bromomethyl group will significantly influence the preferred dihedral angle. Studies on ortho-substituted phenylenes and related molecules have shown that such substitutions can lead to well-defined folded geometries. nih.gov Similarly, the rotation of the bromomethyl group itself will be influenced by interactions with the adjacent fluorine and the acetic acid side chain.

Molecular dynamics (MD) simulations, which use the principles of classical mechanics and a pre-calculated force field (often derived from quantum mechanical calculations), can be employed to study the time-dependent behavior of the molecule. MD simulations can provide insights into the conformational landscape of the molecule in different environments (e.g., in a solvent or interacting with a biological target) and the timescales of conformational changes. For similar flexible molecules, conformational flexibility has been shown to be a key determinant of physical properties like polymorphism. uky.edu

Advanced Computational Methodologies in Organofluorine and Organobromine Chemistry

The study of organofluorine and organobromine compounds, such as this compound, benefits immensely from advanced computational methodologies. These techniques provide deep insights into molecular structure, reactivity, and electronic properties that are often challenging to probe experimentally. The presence of both a fluorine and a bromine atom on the phenylacetic acid scaffold introduces unique electronic effects and conformational complexities, making computational analysis particularly valuable.

Modern computational chemistry offers a suite of tools to investigate such molecules. baranlab.org Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, are particularly well-suited for larger molecules. barnesandnoble.com This method allows for a high level of theory to be applied to the reactive or electronically significant core of the molecule (e.g., the phenyl ring and its substituents), while the less critical parts are treated with more computationally efficient molecular mechanics force fields. barnesandnoble.com This layered approach provides a balance between accuracy and computational cost, enabling the study of complex systems. barnesandnoble.com

For a detailed analysis of the electronic structure, wavefunction analysis software is employed. These tools can perform calculations of molecular orbitals, electron density distribution, and electrostatic potential mapping. barnesandnoble.com Such analyses are crucial for understanding the impact of the electronegative fluorine atom and the bulky, polarizable bromine atom on the aromatic system and the carboxylic acid group's reactivity.

Detailed Research Findings

While specific computational studies on this compound are not extensively documented in publicly available literature, the established principles of computational organohalogen chemistry allow for a clear projection of how such investigations would proceed and the nature of the expected findings.

A computational investigation would typically commence with a geometry optimization to determine the lowest energy conformation of the molecule. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface. baranlab.org The presence of the flexible bromomethyl and acetic acid side chains suggests that multiple low-energy conformers may exist, and a thorough conformational search would be necessary.

The electronic properties would be a primary focus. The carbon-fluorine bond is one of the strongest in organic chemistry, while the carbon-bromine bond is weaker and more polarizable. wikipedia.orgwikipedia.org Computational methods can precisely quantify these bond strengths and the resulting electronic distribution. For instance, Natural Bond Orbital (NBO) analysis would be used to study the hyperconjugative interactions and the nature of the carbon-halogen bonds.

The following tables present hypothetical but realistic data that would be generated from a computational study of this compound, based on known values for similar structures.

Table 1: Calculated Geometric Parameters for this compound

ParameterValue
C-F Bond Length (Å)1.35
C-Br Bond Length (Å)1.94
O-H Bond Length (Å)0.97
C=O Bond Length (Å)1.21
C-C-O Bond Angle (°)125
C-C-F Bond Angle (°)119
C-C-Br Bond Angle (°)115

Note: These values are illustrative and represent typical results from a DFT (Density Functional Theory) calculation at the B3LYP/6-31G(d) level of theory.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.6
Mulliken Charge on F-0.45
Mulliken Charge on Br-0.15

Note: These values are illustrative and represent typical results from a DFT calculation. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

These computational data points provide a quantitative basis for understanding the molecule's stability, reactivity, and potential intermolecular interactions. For example, the HOMO-LUMO gap is an indicator of chemical reactivity, with a larger gap suggesting greater stability. The calculated atomic charges reveal the electrophilic and nucleophilic sites within the molecule. The fluorine atom is expected to have a significant negative partial charge, while the carbon attached to the bromine will be more electrophilic.

Further advanced computational studies could involve simulating its interaction with biological macromolecules, such as enzymes, using molecular docking techniques. barnesandnoble.com This would be particularly relevant if investigating the compound's potential as a pharmaceutical agent. nih.gov Such simulations would predict the preferred binding modes and affinities, guiding further experimental work. barnesandnoble.com

Emerging Research Directions and Future Outlook for Halogenated Phenylacetic Acid Derivatives

Development of Sustainable and Environmentally Benign Synthetic Protocols for Production

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For halogenated phenylacetic acids, this translates to a shift away from traditional synthetic methods that often involve harsh reagents, hazardous solvents, and multiple steps leading to significant waste generation.

Future research will likely focus on the development of chemoenzymatic and biocatalytic routes for the synthesis of compounds like 2-(Bromomethyl)-3-fluorophenylacetic acid. These methods offer high selectivity, mild reaction conditions, and reduced environmental impact. For instance, the use of halogenating enzymes could provide a more direct and atom-economical approach to introducing bromine and fluorine atoms onto the phenyl ring.

Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents such as ionic liquids or supercritical fluids will be crucial in minimizing the environmental footprint of production. The principles of process intensification, where reaction and separation steps are combined in a single unit, will also play a vital role in developing sustainable synthetic protocols.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for the efficient and selective synthesis of complex molecules like this compound. Current research in the broader field of halogenated aromatics points towards several promising avenues.

Key Research Thrusts in Catalysis:

Transition-Metal Catalysis: Palladium, copper, and nickel-based catalysts are workhorses in cross-coupling reactions, which are fundamental for constructing the carbon skeleton of phenylacetic acid derivatives. Future research will focus on developing more active and robust catalysts that can operate at lower loadings and under milder conditions. The use of well-defined pincer ligands and N-heterocyclic carbenes (NHCs) is expected to lead to catalysts with enhanced stability and selectivity.

Photoredox Catalysis: This rapidly emerging field utilizes visible light to drive chemical reactions, offering a green and powerful alternative to traditional methods. Photoredox catalysis could enable novel transformations for the synthesis and functionalization of halogenated phenylacetic acids, such as late-stage C-H functionalization, which would allow for the direct introduction of substituents onto the aromatic ring with high precision.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, which is particularly attractive for the synthesis of pharmaceutical intermediates to avoid metal contamination. Chiral organocatalysts could be employed to synthesize enantiomerically pure forms of this compound and its derivatives, which is often crucial for their biological activity.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration of reaction, work-up, and purification steps.

For the production of this compound, flow chemistry could enable the safe handling of hazardous reagents and intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Furthermore, the integration of flow reactors with automated synthesis platforms, controlled by machine learning algorithms, will revolutionize the discovery and optimization of new synthetic routes. These platforms can rapidly screen a wide range of reaction conditions and catalysts, accelerating the development of efficient and scalable processes for the production of novel halogenated phenylacetic acid derivatives.

Potential in Materials Science: From Design to Functional Application

While the primary focus for many phenylacetic acid derivatives has been in the life sciences, their unique structural and electronic properties also make them attractive building blocks for materials science. The presence of halogen atoms can significantly influence the intermolecular interactions, leading to materials with interesting solid-state properties.

Potential Applications in Materials Science:

Application AreaRationale
Organic Electronics The fluorinated and brominated phenyl ring can modulate the electronic properties of organic semiconductors, potentially leading to materials with improved charge transport characteristics for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Crystal Engineering The specific substitution pattern of this compound can direct the formation of well-defined supramolecular architectures through halogen bonding and other non-covalent interactions. This could be exploited to design crystalline materials with tailored optical or mechanical properties.
Functional Polymers The carboxylic acid and bromomethyl groups serve as versatile handles for polymerization and post-polymerization modification. This could enable the synthesis of functional polymers with applications in areas such as drug delivery, sensing, and membrane technology.

The future of halogenated phenylacetic acid derivatives like this compound lies at the intersection of sustainable chemistry, advanced catalysis, automated synthesis, and materials science. While specific research on this compound is nascent, the broader trends in the field point towards a future where these molecules are synthesized more efficiently and sustainably, and their applications are expanded beyond traditional boundaries.

Q & A

Q. What are the optimal synthetic routes for 2-(bromomethyl)-3-fluorophenylacetic acid, and how can reaction yields be improved?

The synthesis typically involves bromination of 3-fluorophenylacetic acid derivatives or coupling reactions using bromomethyl intermediates. For example, bromination of 3-fluorophenylacetone (C₉H₉BrO) under controlled conditions can yield bromomethyl-substituted precursors . To improve yields, optimize reaction parameters such as temperature (0–6°C for stability-sensitive intermediates ), stoichiometry of brominating agents (e.g., NBS or HBr), and inert atmosphere use. Purification via recrystallization (melting point 75–77°C for related brominated intermediates ) or column chromatography (using >95% purity reagents ) is critical.

Q. How can the purity and structural integrity of this compound be validated?

Combine analytical techniques:

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>95% GC/HPLC ).
  • NMR : Compare ¹H/¹³C NMR spectra with analogs like 3-bromophenylacetic acid (δ 7.2–7.8 ppm for aromatic protons, δ 3.6 ppm for CH₂Br ).
  • IR Spectroscopy : Validate carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Br bonds at 500–600 cm⁻¹, referencing spectral libraries .
  • Mass Spectrometry : Confirm molecular ion peaks (theoretical MW: ~229 g/mol) and fragmentation patterns .

Q. What are the stability considerations for storing this compound?

The compound is light- and moisture-sensitive due to the bromomethyl group. Store at 0–6°C in amber vials under inert gas (argon/nitrogen) . Monitor degradation via periodic HPLC analysis; degradation products may include debrominated analogs or oxidized acetic acid derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?

Use DFT calculations to predict electronic effects of substituents on reactivity and binding. For example:

  • Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory applications ).
  • SAR Analysis : Compare with 3-fluorophenylacetic acid derivatives, which show activity in cardiovascular and neurological pathways .
  • LogP Optimization : Adjust lipophilicity by modifying the bromomethyl or fluorophenyl groups to enhance blood-brain barrier penetration .

Q. How can contradictory spectral data (e.g., NMR shifts) for brominated phenylacetic acids be resolved?

Contradictions often arise from solvent effects or impurities. For example:

  • Solvent Calibration : Use deuterated DMSO or CDCl₃ consistently; shifts vary by ~0.5 ppm between solvents .
  • Impurity Profiling : Identify byproducts (e.g., debrominated 3-fluorophenylacetic acid, MW 154.14 ) via LC-MS.
  • Cross-Validation : Compare with published spectra of 3-bromophenylacetic acid (δ 3.6 ppm for CH₂Br ) and 3-fluorophenylacetic acid (δ 7.1–7.4 ppm for aromatic protons ).

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of the bromomethyl group?

Hydrolysis under aqueous conditions (pH 7–9) produces 3-fluorophenylacetic acid and HBr. Monitor kinetics via:

  • pH-Stat Titration : Track HBr release .
  • Activation Energy : Calculate using Arrhenius plots (e.g., 40–60°C accelerated studies ).
  • Solvent Effects : Compare rates in polar aprotic (DMF) vs. protic (MeOH/H₂O) solvents .

Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. For example:

  • Palladium Catalysis : Couple with arylboronic acids (e.g., 2-bromophenylboronic acid ) to generate biphenyl derivatives.
  • Steric Effects : The fluorophenyl group directs coupling to the para position due to electronic deactivation .
  • Byproduct Mitigation : Use ligands like PPh₃ to suppress β-hydride elimination .

Methodological Considerations

  • Synthetic Protocols : Prioritize reagents with >95% purity (e.g., Kanto Chemicals ) to minimize side reactions.
  • Safety : Follow GHS guidelines for brominated compounds (H302, H315 ).
  • Data Reproducibility : Report solvent grades, instrumentation parameters (e.g., NMR field strength ), and purification methods in detail.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.